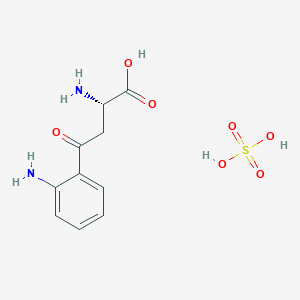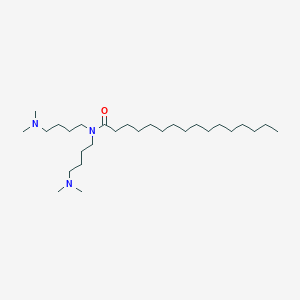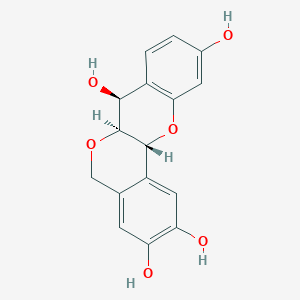
Kynurenine sulfate
Descripción general
Descripción
Kynurenine sulfate, also known as L-Kynurenine sulfate, is a metabolite of the amino acid L-tryptophan . It is synthesized by the enzyme tryptophan dioxygenase, which is primarily produced in the liver, and indoleamine 2,3-dioxygenase, which is produced in many tissues in response to immune activation . Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response .
Molecular Structure Analysis
The molecular structure of Kynurenine sulfate involves various enzymes and metabolites. The structural information on human and rodent kynurenine aminotransferases (KATs) reveals peculiar features that can be exploited for the development of isozyme-specific inhibitors .
Chemical Reactions Analysis
Kynurenine sulfate is involved in various chemical reactions. It is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway . It is also involved in a variety of neurological processes and diseases .
Aplicaciones Científicas De Investigación
Antioxidant Properties
L-Kynurenine (L-KYN) is an endogenous metabolite that has been used as a neuroprotective strategy in experimental models . The protective effects of L-KYN have been attributed mainly to kynurenic acid (KYNA). However, considering that L-KYN is prone to oxidation, this redox property may play a substantial role in its protective effects . It has been found to scavenge reactive oxygen species (ROS) and prevent DNA and protein oxidative degradation in synthetic systems .
Neuroprotection
The neuroprotective effects of L-Kynurenine are primarily attributed to its metabolite, kynurenic acid (KYNA). KYNA is the only recognized endogenous excitatory amino acid receptor antagonist in the central nervous system .
Pigment Generation
L-Kynurenine is known to be a pigment generating component in animals .
Modulation of Glutamate Neurotransmission
In mammals, L-Kynurenine modulates the transmission of the glutamate neurotransmitter .
Pheromone Production
L-Kynurenine is also considered to be a sex-attracting pheromone in vertebrates .
Precursor in NAD+ Formation
L-Kynurenine is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway .
Enzyme Activity Study
L-Kynurenine sulfate salt has been used as a substrate to study the enzyme activity of kynurenine aminotransferase .
Synthesis of Kyn Adducts
It has also been used in the synthesis of Kyn adducts of certain amino acids .
Mecanismo De Acción
Target of Action
L-Kynurenine sulfate, also known as Kynurenine sulfate, primarily targets the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a crucial role in various biological processes, including immune response and pain perception .
Mode of Action
L-Kynurenine sulfate interacts with its primary target, GPR35, to induce the production of inositol trisphosphate and elicit Ca2+ mobilization . This interaction leads to changes in cellular signaling pathways, influencing various physiological processes.
Biochemical Pathways
L-Kynurenine sulfate is part of the kynurenine pathway , which is the main metabolic route of tryptophan degradation . This pathway produces several neuroactive metabolites that regulate NMDA (N-methyl-D-aspartate) receptor function and free radical production . The metabolites of the kynurenine pathway have essential roles in the regulation of neuronal excitability and the initiation of immune tolerance .
Pharmacokinetics
It is known that l-kynurenine, the precursor of l-kynurenine sulfate, is well-tolerated and safe after intravenous infusion up to 5 mg/kg over 20 minutes . The lack of change in L-Kynurenine metabolites in plasma suggests a relatively slow metabolism of L-Kynurenine and no or little feedback effect of L-Kynurenine on its synthesis .
Result of Action
The action of L-Kynurenine sulfate results in a broad spectrum of effects. It is involved in the pathology of neurodegenerative disorders, pain syndromes, and autoimmune diseases . It also has a role in the endogenous regulation of neuronal excitability . Furthermore, L-Kynurenine sulfate has been found to have antioxidant properties, acting as an efficient reactive oxygen species (ROS) scavenger and enhancer of brain antioxidant defense .
Action Environment
The action, efficacy, and stability of L-Kynurenine sulfate can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant properties of L-Kynurenine sulfate . Additionally, the presence of other metabolites in the kynurenine pathway can also influence the action of L-Kynurenine sulfate .
Propiedades
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kynurenine sulfate | |
CAS RN |
16055-80-4 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYNURENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is L-Kynurenine Sulfate and what is its significance in the body?
A1: L-Kynurenine Sulfate is a metabolite of tryptophan, an essential amino acid. It plays a crucial role in the kynurenine pathway (KP), which is the major route for tryptophan degradation in the body. [] This pathway leads to the production of several neuroactive metabolites, including kynurenic acid (KYNA), which has been implicated in various neurological and psychiatric disorders. []
Q2: What is the relationship between L-Kynurenine Sulfate and seizures?
A3: Interestingly, both L-Kynurenine Sulfate and its metabolite, quinolinic acid, have been shown to induce convulsions in animal models. [, , ] Intraventricular injection of L-Kynurenine Sulfate potentiated convulsions caused by strychnine in mice. [] This effect was not observed with other convulsants like thiosemicarbazide or pentylenetetrazol, suggesting a specific interaction. [] Notably, while quinolinic acid also caused convulsions in rats, other kynurenine metabolites like kynurenic acid, nicotinic acid, and nicotinamide did not show this effect in rats but did in mice. []
Q3: Can other substances modify the convulsive effects of L-Kynurenine Sulfate?
A4: Yes, research suggests that serotonergic drugs might play a role in mitigating L-Kynurenine Sulfate-induced convulsions. Compounds like 5-hydroxytryptophan, 5-methoxytryptamine, and serotonin were found to reduce the severity of these convulsions in mice. [] Conversely, blocking serotonin receptors or depleting serotonin levels seems to worsen the convulsive effects, indicating a potential protective role of serotonin against L-Kynurenine Sulfate's convulsant properties. []
Q4: Are there species differences in the response to L-Kynurenine Sulfate?
A5: Yes, studies indicate distinct responses to L-Kynurenine Sulfate and its metabolites between rats and mice. [] While L-Kynurenine Sulfate and quinolinic acid induced convulsions in both species, other kynurenine metabolites only showed this effect in mice. [] This difference might be attributed to variations in the accessibility of the hippocampus to intraventricularly administered drugs. [] Additionally, inhibitory amino acids like GABA, glycine, and taurine, which caused sedation in rats, induced seizures in mice. []
Q5: Has L-Kynurenine Sulfate shown any potential in protecting against ischemic brain damage?
A6: Although high doses of L-Kynurenine Sulfate have been associated with neurotoxicity, some studies suggest a potential neuroprotective effect at specific doses and conditions. Research indicates that L-Kynurenine Sulfate, when administered before focal cerebral ischemia in mice or global cerebral ischemia in gerbils, provided neuroprotection. [] This protective effect might be related to its influence on cerebral blood flow, as L-Kynurenine Sulfate was found to increase cerebral blood flow in conscious rabbits. []
Q6: Can L-Kynurenine Sulfate administration affect neuronal activity markers?
A7: Yes, administration of L-Kynurenine Sulfate has been linked to changes in c-Fos expression, a marker for neuronal activity. In a study on C57Bl/6j mice, a high dose of L-Kynurenine Sulfate led to a decrease in c-Fos-immunopositive cells in specific brain regions, including the dorsal striatum and the CA1 pyramidal cell layer of the hippocampus. [] These changes in c-Fos expression might be related to the observed behavioral disturbances in these mice. []
Q7: What is known about the metabolism of L-Kynurenine Sulfate?
A8: L-Kynurenine Sulfate is further metabolized within the kynurenine pathway. One study on a family with a history of bladder cancer found that individuals with elevated levels of kynurenine, including L-Kynurenine Sulfate, also excreted higher levels of 3-hydroxykynurenine. [] This suggests that L-Kynurenine Sulfate can be converted to 3-hydroxykynurenine in vivo, highlighting the interconnected nature of the kynurenine pathway. []
Q8: How is L-Kynurenine Sulfate detected and measured in biological samples?
A9: Chromatographic techniques, particularly paper chromatography, have been historically significant in detecting and identifying L-Kynurenine Sulfate and other tryptophan metabolites. [] These methods exploit the fluorescent properties of these compounds under ultraviolet light, allowing for their visualization and differentiation in complex biological samples. [] While more advanced techniques might be employed today, these early methods were crucial in advancing our understanding of tryptophan metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















